molecular formula C17H22N4O4S B5576324 ethyl 4-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate

ethyl 4-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate

Cat. No.: B5576324
M. Wt: 378.4 g/mol
InChI Key: CWPFTFGRNIYCED-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.13617637 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities, showing variable efficacy against test microorganisms. Compounds within this structure class exhibit promising biological activities, suggesting potential applications in developing new therapeutic agents (Başoğlu et al., 2013).

Chemical Structure and Properties

  • The crystal structure of a closely related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been analyzed, providing insights into the conformational and structural aspects of such molecules. This research contributes to the fundamental understanding of the molecular design for potential pharmaceutical applications (Faizi et al., 2016).

Corrosion Inhibition

  • Benzothiazole derivatives have demonstrated effectiveness as corrosion inhibitors for steel in acidic environments. This application showcases the versatility of such compounds beyond biomedical applications and highlights their potential in industrial settings to protect metals against corrosion (Hu et al., 2016).

Anticholinesterase Activity

  • New piperazine-dithiocarbamate derivatives based on benzothiazole have been synthesized and tested for their anti-acetylcholinesterase (AChE) activity. These compounds have shown promising results, indicating potential utility in treating conditions like Alzheimer's disease. The study highlights the importance of structural modifications to enhance biological activity (Mohsen et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzothiazoles are found in a variety of pharmaceuticals and could potentially interact with biological systems in a number of ways .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. Given the presence of the benzothiazole and piperazine rings, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

ethyl 4-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-3-25-17(23)21-8-6-20(7-9-21)11-15(22)19-16-18-13-5-4-12(24-2)10-14(13)26-16/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPFTFGRNIYCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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